![molecular formula C17H19F3N4O2 B2472825 (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034527-11-0](/img/structure/B2472825.png)
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic compound with a complex structure. It belongs to the class of organic compounds known as 4-benzylpiperidines. This compound has potential pharmacological activities and is being investigated for various applications .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity: Imidazole-containing compounds exhibit antibacterial and antimycobacterial properties. Researchers have synthesized derivatives with promising activity against bacterial strains, making them potential candidates for novel antibiotics .
Antitumor Potential: Certain imidazole-based compounds have been evaluated for their antitumor effects. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which showed antitumor potential against different cell lines .
Antioxidant Properties: Imidazole derivatives may possess antioxidant activity, contributing to their potential therapeutic applications in oxidative stress-related conditions.
Chemical Biology and Enzyme Inhibition
Imidazole-containing compounds often interact with enzymes and play a crucial role in enzyme inhibition. Specifically:
Dual Targeting of PPTase Enzymes: The compound’s structure suggests that it could simultaneously target both AcpS-PPTase and Sfp-PPTase enzymes. Such dual inhibition could effectively halt bacterial proliferation, making it relevant in combating antibiotic resistance .
Material Science and Coordination Chemistry
Imidazole-based ligands play a vital role in coordination chemistry and material science:
Metal Complexes: Imidazole derivatives readily form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and materials with tailored properties.
Supramolecular Assemblies: Researchers design supramolecular assemblies using imidazole-containing ligands. These assemblies exhibit unique properties, such as host-guest interactions and self-assembly behavior.
- Synthesis and therapeutic potential of imidazole containing compounds (BMC Chemistry, 2021)
- Biological activities of a newly synthesized pyrazoline derivative (SpringerPlus, 2021)
properties
IUPAC Name |
[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDBSNEVQPTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone |
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